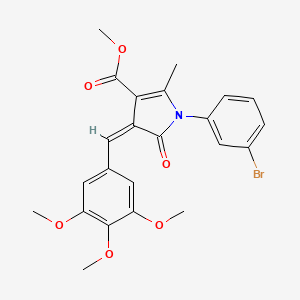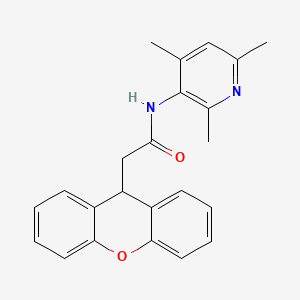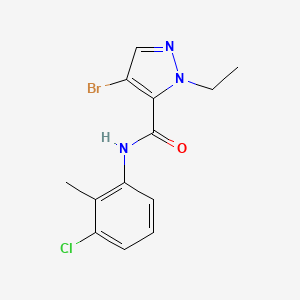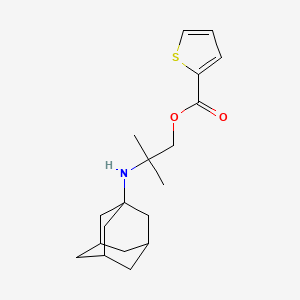![molecular formula C19H17N3O3S B11066121 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B11066121.png)
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE is a complex organic compound that features a benzoxazole ring, a sulfanyl group, a benzoyl group, and an imidazolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole ring can be functionalized with a sulfanyl group using thiolation reactions.
Formation of the Imidazolidinyl Moiety: This involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinyl ring.
Coupling Reactions: The final step involves coupling the benzoxazole-sulfanyl intermediate with the benzoyl-imidazolidinyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The imidazolidinyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted imidazolidinyl derivatives.
科学研究应用
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe.
作用机制
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole and imidazolidinyl moieties could play key roles in these interactions, potentially affecting pathways involved in disease processes.
相似化合物的比较
Similar Compounds
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-PROPANONE: Similar structure but with a propanone group instead of ethanone.
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-BUTANONE: Similar structure but with a butanone group instead of ethanone.
Uniqueness
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-(3-BENZOYL-1-IMIDAZOLIDINYL)-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both benzoxazole and imidazolidinyl moieties in the same molecule is particularly noteworthy, as it allows for diverse interactions and applications.
属性
分子式 |
C19H17N3O3S |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3-benzoylimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C19H17N3O3S/c23-17(12-26-19-20-15-8-4-5-9-16(15)25-19)21-10-11-22(13-21)18(24)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI 键 |
YCRKEMUTRSYYQR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CN1C(=O)CSC2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B11066048.png)
methanone](/img/structure/B11066068.png)

![(2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11066077.png)

![2-{[4-amino-6-(4-chlorophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11066086.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B11066088.png)


![Phenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate](/img/structure/B11066107.png)
![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[methyl(1-methyl-4-piperidinyl)amino]-](/img/structure/B11066114.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclohexanecarboxamide](/img/structure/B11066117.png)

![2''-Amino-7'',9''-dimethyldispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2',3':4,5]thieno[2,3-b]pyridine]-3''-carbonitrile](/img/structure/B11066126.png)
